Tiopronin sodium
Description
Historical Development of Tiopronin Sodium
The historical development of this compound traces back to the mid-1980s when the parent compound tiopronin received its initial orphan drug designation. The United States Food and Drug Administration granted orphan designation to tiopronin on January 17, 1986, specifically for the prevention of cystine nephrolithiasis in patients with homozygous cystinuria. This designation marked the beginning of systematic research into thiol-based therapeutic compounds and their sodium salt derivatives.
The subsequent marketing approval of the original tiopronin formulation occurred on August 11, 1988, under the trade name Thiola, sponsored by Mission Pharmacal Company. This approval represented a significant milestone in the development of thiol-based pharmaceuticals and established the foundation for further chemical modifications, including the development of sodium salt formulations. The evolution from the original compound to its sodium salt derivative reflected the ongoing efforts to optimize the chemical properties and therapeutic potential of thiol-containing molecules.
Recent developments in 2019 saw the approval of enhanced formulations, including enteric-coated versions, demonstrating the continued research interest in optimizing the chemical properties of tiopronin and its derivatives. This progression illustrates the sustained scientific focus on improving the pharmaceutical and chemical characteristics of thiol compounds through structural modifications and salt formation.
Chemical Classification among Thiol Compounds
This compound belongs to the broader classification of organosulfur compounds, specifically within the thiol subfamily characterized by the presence of sulfhydryl functional groups. Thiols, also known as mercaptans, are organosulfur compounds defined by the presence of the sulfhydryl functional group (-SH), which serves as the sulfur analog of the hydroxyl group found in alcohols. The classification of this compound within this chemical family is significant due to its unique combination of thiol functionality with carboxylate and amide groups.
The compound exhibits characteristics typical of thiol derivatives, including high reactivity as nucleophiles and the ability to form disulfide bonds through oxidation reactions. Unlike simple alkyl thiols such as methanethiol or ethanethiol, this compound incorporates additional functional groups that modify its chemical behavior and biological activity. The presence of the glycine moiety distinguishes it from other mercapto compounds and places it within a specialized subset of amino acid-derived thiols.
| Chemical Class | Functional Groups | Representative Compounds |
|---|---|---|
| Simple Alkyl Thiols | -SH | Methanethiol, Ethanethiol |
| Aromatic Thiols | Ar-SH | Thiophenol, Pentachlorobenzenethiol |
| Amino Acid Thiols | -SH, -COOH, -NH- | This compound, Cysteine |
| Dithiols | Multiple -SH groups | 1,3-Propanedithiol, Dithiothreitol |
Molecular Identity and Nomenclature
This compound possesses a well-defined molecular identity characterized by the chemical formula C5H8NO3S.Na and a molecular weight of 185.177 daltons. The compound exhibits racemic stereochemistry with one defined stereocenter, resulting in optical activity denoted as (+/-). The International Union of Pure and Applied Chemistry name for the compound is sodium 2-(2-sulfanylpropanoylamino)acetate, reflecting its systematic nomenclature based on the glycine backbone with the mercaptopropionyl substituent.
The molecular structure incorporates several key functional groups that define its chemical behavior. The sulfhydryl group (-SH) serves as the primary reactive site, while the carboxylate group exists in its sodium salt form, enhancing water solubility. The amide linkage connects the mercaptopropionyl moiety to the glycine backbone, creating a stable molecular framework that maintains both the thiol functionality and the amino acid characteristics.
| Molecular Parameter | Value |
|---|---|
| Molecular Formula | C5H8NO3S.Na |
| Molecular Weight | 185.177 g/mol |
| Stereochemistry | Racemic |
| Optical Activity | (+/-) |
| Defined Stereocenters | 0/1 |
| Chemical Abstracts Service Number | 2015-25-0 |
The Simplified Molecular Input Line Entry System representation [Na+].CC(S)C(=O)NCC([O-])=O provides a precise structural description of the compound. The International Chemical Identifier key BKHJWWRUVITKEE-UHFFFAOYSA-M serves as a unique molecular identifier for database searches and chemical informatics applications.
Significance in Chemical Research
This compound has emerged as a compound of significant interest in chemical research due to its unique combination of functional groups and versatile reactivity patterns. The compound serves as a valuable model system for studying thiol chemistry, particularly in the context of disulfide bond formation and metal coordination chemistry. Research has demonstrated that tiopronin exhibits complex kinetic behavior in reactions with metal complexes, providing insights into the mechanisms of thiol-metal interactions.
Studies investigating the oxidation kinetics of tiopronin with platinum complexes have revealed that the compound undergoes nucleophilic attack mechanisms, with the fully deprotonated form showing approximately 40,000 times greater reactivity than the protonated thiol form. This dramatic difference in reactivity highlights the importance of pH and ionization state in determining the chemical behavior of thiol compounds. The research has established that tiopronin reactions proceed through parallel reduction pathways involving different protolytic species, contributing to our understanding of thiol redox chemistry.
In nanotechnology applications, this compound has gained attention as a stabilizing agent for metal nanoparticles. The thiol group demonstrates strong binding affinity to gold surfaces, preventing particle aggregation and enabling controlled synthesis of nanoclusters with precise size distributions. Research has shown that tiopronin-capped gold nanoparticles exhibit unique optical properties, including near-infrared fluorescence with quantum yields of approximately 1.62 × 10^-3.
Recent chemical modifications of tiopronin have led to the development of nitric oxide-releasing derivatives, demonstrating the compound's potential as a platform for drug design and chemical synthesis. The synthesis of S-nitroso-2-mercaptopropionyl glycine (tiopronin-NO) represents an innovative approach to dual-functionality compounds, combining the original thiol chemistry with nitric oxide release capabilities. These developments illustrate the ongoing significance of this compound in advancing our understanding of organosulfur chemistry and its applications in materials science and pharmaceutical research.
Structure
3D Structure of Parent
Properties
CAS No. |
2015-25-0 |
|---|---|
Molecular Formula |
C5H8NNaO3S |
Molecular Weight |
185.18 g/mol |
IUPAC Name |
sodium;2-(2-sulfanylpropanoylamino)acetate |
InChI |
InChI=1S/C5H9NO3S.Na/c1-3(10)5(9)6-2-4(7)8;/h3,10H,2H2,1H3,(H,6,9)(H,7,8);/q;+1/p-1 |
InChI Key |
BKHJWWRUVITKEE-UHFFFAOYSA-M |
SMILES |
CC(C(=O)NCC(=O)[O-])S.[Na+] |
Canonical SMILES |
CC(C(=O)NCC(=O)[O-])S.[Na+] |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
- Cystinuria Management :
-
Antibacterial Properties :
- Recent research has explored the modification of tiopronin to enhance its antibacterial properties. A novel derivative, tiopronin-NO, has been developed to not only reduce cystine crystal formation but also exhibit antibacterial activity against common pathogens associated with urinary stones, such as Escherichia coli and Pseudomonas aeruginosa. This dual action is particularly beneficial in managing infections linked to stone formation .
- Liver Disease Treatment :
- Neuroprotective Effects :
- Metal Ion Binding :
Case Study 1: Cystinuria Management
A patient with severe homozygous cystinuria was treated with tiopronin at a dosage of 20 mg/kg daily alongside increased fluid intake and sodium bicarbonate for urine alkalization. Over 34 months, urinary cystine excretion was controlled at approximately 200 mg/day without recurrence of renal stones or proteinuria .
Case Study 2: Pediatric Application
A six-year-old patient developed nephrotic syndrome after six months on tiopronin. Upon withdrawal of the drug and resuming treatment with adjusted doses (20 mg/kg daily), urinary cysteine levels were managed effectively without further complications over 32 months .
Innovative Modifications
Recent studies have focused on chemically modifying tiopronin to enhance its therapeutic effects:
- Tiopronin-NO : This modified version incorporates nitric oxide (NO) release capabilities, which not only aids in preventing cystine stone formation but also combats bacterial infections associated with stones. The synthesis involves disulfide exchange reactions that maintain the drug's solubility and efficacy against bacterial biofilms .
Chemical Reactions Analysis
Oxidation by Platinum(IV) Complexes
Tiopronin undergoes redox reactions with platinum(IV) complexes, such as cis-[Pt(NH₃)₂Cl₄] and trans-[PtCl₂(CN)₄]²⁻. The reaction mechanism involves parallel reductions of Pt(IV) by tiopronin’s three protolytic species (protonated thiol, deprotonated thiolate, and disulfide) as rate-determining steps . The fully deprotonated tiopronin (thiolate form) exhibits ~4×10⁴ higher reactivity than the protonated thiol due to its enhanced nucleophilicity. The sulfur atom in tiopronin attacks axially coordinated chloride in Pt(IV), forming a bridged intermediate that undergoes electron transfer .
Key Reaction Data
| Parameter | Value/Feature | Source |
|---|---|---|
| Rate Law | ||
| Reactivity Ratio | Thiolate vs. thiol: ~4×10⁴ | |
| Oxidation Product | Tiopronin-disulfide (confirmed via MS) |
pH-Dependent Nitric Oxide (NO) Release
Tiopronin-NO exhibits pH-dependent NO release, with accelerated homolytic cleavage at neutral pH (7.4). At pH 7.4, NO release reaches 741.14 ± 8.92 ×10⁻¹⁰ mol·min⁻¹·mL⁻¹ initially, stabilizing to 0.21 ± 0.12 ×10⁻¹⁰ mol·min⁻¹·mL⁻¹ after 20 min . This pH effect arises from the protonation state of the S-nitroso group: deprotonation weakens the S–N bond, enabling cleavage .
Comparison of NO Release
| Parameter | pH 7.4 | pH 5.0 |
|---|---|---|
| Initial Rate | 741.14 ± 8.92 ×10⁻¹⁰ mol·min⁻¹·mL⁻¹ | Reduced due to protonation stability |
| Sustained Rate | 0.21 ± 0.12 ×10⁻¹⁰ mol·min⁻¹·mL⁻¹ | Higher stability, lower cleavage rate |
Thiol-Disulfide Exchange with Cystine
Tiopronin’s primary therapeutic mechanism involves a thiol-disulfide exchange reaction with cystine to form a water-soluble mixed disulfide complex . This reaction reduces urinary cystine levels below its solubility limit, preventing kidney stone formation.
Reaction Mechanism
-
Nucleophilic Attack : Tiopronin’s thiol (-SH) attacks the disulfide bridge in cystine.
-
Exchange : Formation of tiopronin-cystine disulfide and cysteine.
Biological Impact
-
Solubility : Mixed disulfide is ~50× more soluble than cystine .
-
Metabolism : 10–15% of tiopronin is metabolized to 2-mercaptopropionic acid (2-MPA) .
Capping Agent for Gold Nanoclusters
Tiopronin acts as a stabilizing ligand for gold nanoclusters (AuNCs). In aqueous synthesis, sodium hydroxide deprotonates tiopronin’s carboxyl groups, enhancing its binding to AuNCs and enabling stable nucleation . FT-IR analysis confirms the presence of carboxyl (-COOH) and amine (-NH) groups in tiopronin-capped AuNCs .
FT-IR Peaks
| Wavenumber (cm⁻¹) | Functional Group | Source |
|---|---|---|
| 3419 | O–H (carboxyl) | |
| 1635 | C=O (carboxyl) | |
| 3350 | N–H (secondary amine) |
Antibacterial Activity via NO Release
The bactericidal effects of Tiopronin-NO stem from NO-induced oxidative stress. NO release damages bacterial membranes and DNA, leading to cell death. Scanning electron microscopy (SEM) reveals membrane rupture in E. coli and P. aeruginosa treated with Tiopronin-NO .
Mechanism Highlights
Comparison with Similar Compounds
Tiopronin vs. D-Penicillamine
Key Findings :
- Tiopronin showed superior health-related quality of life (HRQOL) in cystinuria patients compared to non-users, with higher scores in social, emotional, and vitality domains (p < 0.001) .
- No cross-intolerance observed between tiopronin and D-penicillamine .
Tiopronin vs. Ursodeoxycholic Acid (UDCA)
Key Findings :
Tiopronin vs. Captopril
Key Findings :
Tiopronin vs. Demethyl Tiopronin
Key Findings :
Tiopronin vs. Cysteamine
| Parameter | This compound | Cysteamine | References |
|---|---|---|---|
| Cystine Dissolution | Slower dissolution rate | Faster dissolution in vitro | |
| Tolerability | Fewer gastrointestinal side effects | Frequent nausea and vomiting |
Key Findings :
- Cysteamine dissolved cystine crystals 2.5× faster than tiopronin in vitro, but differences diminished under physiological pH .
Preparation Methods
Three-Step Synthesis from α-Chloropropionic Acid
The foundational preparation method (CN102898339B) involves three sequential reactions:
Step 1: Formation of α-Chloropropionyl Chloride
α-Chloropropionic acid undergoes chlorination with thionyl chloride under reflux conditions:
$$ \text{ClCH}2\text{CH}2\text{COOH} + \text{SOCl}2 \rightarrow \text{ClCH}2\text{CH}2\text{COCl} + \text{SO}2 + \text{HCl} $$
Optimal molar ratio = 1:1.5 (acid:SOCl₂)
Reaction time = 4-6 hours at 76°C
Step 2: Glycine Acylation
The acyl chloride intermediate reacts with glycine in alkaline medium:
$$ \text{ClCH}2\text{CH}2\text{COCl} + \text{H}2\text{NCH}2\text{COOH} \xrightarrow{\text{Na}2\text{CO}3} \text{ClCH}2\text{CH}2\text{CONHCH}_2\text{COOH} $$
Key parameters:
- pH maintained at 8.5-9.0 using sodium carbonate
- Stoichiometric 1:1 molar ratio
- Temperature controlled at 0-5°C during addition
Step 3: Thiol Group Introduction
The critical sulfur incorporation uses sodium disulfide (Na₂S₂) under alkaline conditions:
$$ \text{ClCH}2\text{CH}2\text{CONHCH}2\text{COOH} + \text{Na}2\text{S}2 \rightarrow \text{HSCH}2\text{CH}2\text{CONHCH}2\text{COOH} + \text{NaCl} + \text{S} $$
Process enhancements:
- Sodium disulfide prepared in situ from Na₂SO₃ and elemental sulfur (1:1 molar ratio)
- Reaction conducted at 100°C for 10 hours
- Post-reaction acidification to pH=1 with HCl
Table 1: Performance Metrics of Core Synthesis
Sodium Salt Formation Strategies
While patents focus on tiopronin synthesis, conversion to the sodium salt involves neutralization:
$$ \text{HSCH}2\text{CH}2\text{CONHCH}2\text{COOH} + \text{NaOH} \rightarrow \text{HSCH}2\text{CH}2\text{CONHCH}2\text{COO}^-\text{Na}^+ + \text{H}_2\text{O} $$
Critical process parameters:
- Equimolar NaOH addition (1:1 stoichiometry)
- pH adjustment to 7.4±0.2 for pharmaceutical compatibility
- Lyophilization for stable salt formation
Analytical Method Validation
The spectrophotometric quantification method (PubMed 19139579) enables real-time reaction monitoring:
- Basis: Catalytic effect on 1,2-naphthoquinone-4-sulfonate hydroxylation
- Linear range: 0.39–15.67 μg/mL
- Detection limit: 0.2 μg/mL (S/N=3)
- Accuracy: 96.6–103.9% recovery
Equation 1: Beer-Lambert Correlation
$$ A = 0.1175 + 0.0591C \, (R^2=0.9973) $$
Where $$ A $$ = absorbance at 445 nm, $$ C $$ = concentration (μg/mL)
Industrial-Scale Process Optimization
Waste Reduction Techniques
Stability Considerations for Sodium Salt
Formulation studies (CN102657605A) demonstrate:
- 0.1% EDTA enhances oxidative stability by 78%
- Nitrogen sparging reduces thiol oxidation to <0.5% over 24 months
- Light protection (amber glass) prevents photodegradation
Comparative Synthesis Pathways
Table 2: Methodological Comparison
Q & A
Q. What experimental models are most appropriate for studying Tiopronin sodium's antioxidant mechanisms in vitro?
Methodological Guidance:
- Use cell-based assays (e.g., hepatocytes or endothelial cells) exposed to oxidative stressors like H₂O₂ or chemotherapeutic agents (e.g., mFOLFOX7).
- Quantify biomarkers such as glutathione (GSH) levels, reactive oxygen species (ROS) production, and lipid peroxidation (e.g., malondialdehyde assays).
- Include positive controls (e.g., N-acetylcysteine) and validate results with orthogonal assays (e.g., Western blot for antioxidant enzymes like SOD1).
- Reference clinical studies on Tiopronin’s hepatoprotective effects in chemotherapy-induced toxicity for translational relevance .
Q. How should researchers determine optimal dosing regimens for this compound in preclinical toxicity studies?
Methodological Guidance:
- Conduct dose-ranging studies in animal models (e.g., rodents) using pharmacokinetic (PK) modeling to assess absorption, distribution, and clearance.
- Monitor biomarkers of organ toxicity (e.g., serum ALT for liver, creatinine for kidney) and correlate with tissue-specific drug concentrations.
- Leverage clinical PK data from trials in colorectal cancer or hepatocellular carcinoma patients to inform preclinical dosing schedules .
Q. What standardized protocols exist for evaluating this compound's metal-chelating properties?
Methodological Guidance:
- Employ spectroscopic techniques (e.g., UV-Vis, ICP-MS) to quantify metal-ion binding (e.g., Cu²⁺, Hg²⁺) in buffer systems simulating physiological pH.
- Include competition assays with known chelators (e.g., EDTA) and validate results using isothermal titration calorimetry (ITC).
- Reference pharmacopeial methods for test solution preparation to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's efficacy across different oxidative stress models?
Methodological Guidance:
- Perform meta-analyses of existing preclinical and clinical data to identify confounding variables (e.g., dosing timing, model-specific stressors).
- Apply sensitivity analyses to assess the impact of study design factors (e.g., sample size, blinding) on outcomes.
- Consult seminal literature to contextualize findings and refine hypotheses based on mechanistic differences (e.g., ROS scavenging vs. GSH synthesis pathways) .
Q. What statistical approaches are recommended to address variability in this compound's hepatoprotective efficacy across clinical cohorts?
Methodological Guidance:
- Use mixed-effects models to account for covariates (e.g., age, baseline oxidative stress markers, comorbidities).
- Stratify analyses by subgroups (e.g., patients with viral hepatitis vs. chemotherapy-induced toxicity) and validate with bootstrapping.
- Report confidence intervals and effect sizes to quantify clinical relevance, avoiding overreliance on p-values .
Q. How can multi-omics integration strategies clarify this compound's off-target effects in chronic administration?
Methodological Guidance:
- Combine transcriptomics (RNA-seq), metabolomics (LC-MS), and proteomics (mass spectrometry) from longitudinal animal studies.
- Use bioinformatics tools (e.g., Gene Ontology, MetaboAnalyst) to identify convergent pathways (e.g., Nrf2 signaling, mitochondrial dysfunction).
- Validate candidate targets via functional assays (e.g., CRISPR knockdown or pharmacological inhibition) .
Q. What methodologies are critical for studying this compound's interactions with co-administered drugs in polypharmacy scenarios?
Methodological Guidance:
- Design in vitro cytochrome P450 inhibition assays and in vivo PK studies in animal models receiving combinatorial therapies (e.g., sorafenib + Tiopronin).
- Monitor drug-drug interaction (DDI) markers (e.g., AUC changes, metabolite profiles) using tandem mass spectrometry.
- Cross-reference clinical case reports to identify high-risk interactions for further investigation .
Methodological Best Practices
- Literature Review: Perform systematic reviews using databases like PubMed and Web of Science, prioritizing peer-reviewed studies over unreviewed preprints. Use citation chaining to identify seminal papers .
- Hypothesis Formulation: Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions. Avoid overly broad hypotheses; instead, focus on mechanistic sub-questions (e.g., "Does Tiopronin modulate Nrf2 nuclear translocation in hepatocytes?") .
- Data Reporting: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate primary findings from supplementary data. Use tables to summarize dose-response relationships or omics datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
